molecular formula C7H15Cl2N3O B1439733 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride CAS No. 1185302-33-3

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride

Cat. No.: B1439733
CAS No.: 1185302-33-3
M. Wt: 228.12 g/mol
InChI Key: IYWMFXQVHOXHRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and ethanolamine under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield . Safety measures are crucial during production to handle the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been identified as a potential precursor for developing AMPK (AMP-activated protein kinase) inhibitors, which are crucial in cancer therapy. AMPK plays a significant role in cellular energy homeostasis, and its inhibition can lead to apoptosis in cancer cells. Research indicates that derivatives of this compound can be synthesized to enhance the efficacy of anticancer drugs by targeting metabolic pathways specific to cancer cells .

Neuroprotective Effects
Studies have shown that compounds similar to 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride exhibit neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Biochemistry

Proteomics Research
This compound is utilized in proteomics as a biochemical reagent for various applications, including protein labeling and cross-linking studies. Its ability to form stable complexes with proteins makes it valuable for studying protein interactions and functions within cellular environments .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Its mechanism involves disrupting microbial cell membranes, which is critical for treating infections caused by resistant strains of bacteria .

Material Science

Polymer Chemistry
In material science, this compound can serve as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

Study Focus Findings
Study on AMPK InhibitorsInvestigated the synthesis of derivatives from the compoundIdentified effective inhibitors that induce apoptosis in cancer cells
Neuroprotective EffectsEvaluated the impact on neuronal cell culturesShowed reduced oxidative stress and improved cell viability
Antimicrobial TestingAssessed activity against various pathogensDemonstrated significant inhibition against resistant bacterial strains

Comparison with Similar Compounds

Biological Activity

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride, a compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 g/mol, is part of the bioactive small molecules family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

  • Molecular Formula : C7H15Cl2N3O
  • Molecular Weight : 228.12 g/mol
  • CAS Number : 1185302-33-3

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in numerous physiological processes and diseases.

Biological Activity Overview

The following sections detail the biological activities observed in studies involving this compound.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase (CA) isoforms, which are important in regulating pH and fluid balance in biological systems. For example:

  • Inhibition Potency : The compound exhibited significant inhibitory effects on human carbonic anhydrase II (hCAII) with an IC50 value of approximately 0.75 ± 0.13 μM, indicating strong potential as a therapeutic agent against conditions associated with dysregulated CA activity .

Anticancer Activity

The compound has also shown promise in anticancer applications:

  • Cell Line Studies : In vitro studies demonstrated that derivatives containing similar pyrazole structures were effective against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, related compounds displayed growth inhibition percentages of 54.25% and 38.44%, respectively .
Cell Line Compound Growth Inhibition (%)
HepG2Derivative A54.25
HeLaDerivative B38.44

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring significantly influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine or chlorine) at specific positions on the pyrazole ring enhanced inhibitory activity against hCAII compared to electron-donating groups .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Anticancer Properties :
    • A study evaluated a series of aminopyrazole derivatives for their anticancer effects. The results indicated that certain modifications led to increased potency against cancer cells while maintaining low toxicity towards normal fibroblasts .
  • Enzyme Inhibition Study :
    • Another investigation focused on the inhibition of CA isoforms by various pyrazole derivatives, including this compound, highlighting its potential as a selective inhibitor with therapeutic implications for conditions like glaucoma and altitude sickness .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c1-10-6-7(5-9-10)4-8-2-3-11;;/h5-6,8,11H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWMFXQVHOXHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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